![molecular formula C12H17BrN4O3 B5676096 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylacetamide](/img/structure/B5676096.png)
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives, including structures similar to the compound , involves multiple steps, including the use of infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) for characterization. Coordination complexes of these derivatives have been synthesized and characterized by elemental analysis and spectroscopic studies, highlighting the versatility of pyrazole-acetamide derivatives in forming complex structures (Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrazole-acetamide derivatives is elucidated through single crystal X-ray crystallography, revealing intricate details of their crystal packing and the interactions that govern their assembly. These studies provide insights into the molecular geometry and the role of hydrogen bonding in the self-assembly process, crucial for understanding the molecular structure of complex compounds like 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylacetamide (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving pyrazole-acetamide derivatives showcase their reactivity and potential for forming diverse chemical structures. For instance, reactions under specific conditions can lead to the formation of coordination complexes with metals, demonstrating the compound's ability to engage in complex chemical reactions. The antioxidant activity of these compounds also highlights their chemical properties and potential applications in various fields (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of pyrazole-acetamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylacetamide are not readily available, the analytical techniques used in their study, including spectroscopic and crystallographic methods, provide a foundation for understanding their physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interaction with other molecules, are essential for understanding the applications and behavior of pyrazole-acetamide derivatives in chemical reactions. The formation of coordination complexes and the demonstrated antioxidant activity suggest a wide range of chemical behaviors and potential for further exploration in various chemical contexts (Chkirate et al., 2019).
properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O3/c1-8-11(13)12(17(19)20)15-16(8)7-10(18)14-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTJCKWTVMQUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2CCCCC2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.